

# A Comparative Analysis of BAY 1135626's Linker Technology in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of a Novel Non-Cleavable Linker with Established ADC Linker Chemistries

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, its efficacy and toxicity profile. This guide provides a detailed comparative analysis of the novel non-cleavable alkyl hydrazide linker utilized in the ADC BAY 1129980 (Lupartumab Amadotin), for which BAY 1135626 is the antibody component, against other widely used ADC linkers.

## Introduction to ADC Linkers

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] They are complex molecules composed of an antibody linked, via a chemical linker, to a biologically active cytotoxic (anticancer) payload.[1] The antibody specifically targets a protein or antigen on the surface of tumor cells, and upon binding, the ADC is internalized. Inside the cell, the linker is designed to release the cytotoxic payload, leading to cancer cell death.

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.

• Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers present in the tumor microenvironment or within the cancer cell,



such as enzymes (e.g., cathepsins), lower pH, or a higher concentration of reducing agents like glutathione.[2][3] A prominent example is the valine-citrulline (vc) peptide linker.[2]

Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the
antibody backbone to release the payload.[4][5] This process results in the payload being
released with the linker and a fragment of the antibody (typically an amino acid) still
attached. The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker
is a well-known example.[5]

# BAY 1129980 and its Non-Cleavable Alkyl Hydrazide Linker

BAY 1129980 (Lupartumab Amadotin) is an ADC targeting C4.4a (LYPD3), a protein expressed in various solid tumors, including non-small cell lung cancer (NSCLC).[6][7] It comprises the human monoclonal antibody **BAY 1135626**, a potent auristatin derivative payload, and a novel non-cleavable alkyl hydrazide linker.[6][7] This non-cleavable linker is designed for high stability in circulation, with payload release occurring after internalization and lysosomal degradation of the antibody.

# **Comparative Performance Data**

The following tables summarize the available preclinical data for BAY 1129980 and provide a comparison with ADCs employing other common linker technologies. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources.



| Parameter                    | BAY 1129980 (Non-<br>cleavable Alkyl<br>Hydrazide-Auristatin) | ADC with Valine-<br>Citrulline (vc) Linker<br>(e.g., vc-MMAE)                                                 | ADC with SMCC<br>Linker (e.g., T-DM1)                                                                           |
|------------------------------|---------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Linker Type                  | Non-cleavable                                                 | Cleavable (protease-<br>sensitive)                                                                            | Non-cleavable                                                                                                   |
| Payload Release<br>Mechanism | Antibody degradation in lysosome                              | Enzymatic cleavage<br>by cathepsins in<br>lysosome                                                            | Antibody degradation in lysosome                                                                                |
| Plasma Stability             | High (expected for non-cleavable linkers)                     | Generally stable, but<br>can be susceptible to<br>premature cleavage,<br>especially in mouse<br>plasma.[2][8] | High, resistant to enzymatic cleavage in circulation.[5]                                                        |
| Bystander Effect             | Limited to none expected.[4]                                  | Yes, the released,<br>membrane-permeable<br>payload can kill<br>neighboring antigen-<br>negative cells.[9]    | Limited to none, as<br>the payload-amino<br>acid conjugate is<br>typically charged and<br>cell-impermeable.[10] |

Table 1: General Characteristics of Different ADC Linkers

| Parameter              | BAY 1129980 (Non-<br>cleavable Alkyl<br>Hydrazide-Auristatin) | ADC with vc-MMAE<br>Linker | ADC with SMCC-<br>DM1 Linker (T-DM1) |
|------------------------|---------------------------------------------------------------|----------------------------|--------------------------------------|
| Cell Line              | IC50 (nmol/L)                                                 | Cell Line                  | IC50 (ng/mL)                         |
| hC4.4A:A549<br>(NSCLC) | 0.05[6]                                                       | N87 (Gastric)              | 13 - 43[11]                          |
| NCI-H292 (NSCLC)       | ~1[6]                                                         | BT474 (Breast)             | 13 - 43[11]                          |
| NCI-H322 (NSCLC)       | ~10[6]                                                        | HCC1954 (Breast)           | < 173[11]                            |



Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers Note: The IC50 values are highly dependent on the target antigen expression levels, the specific antibody, and the experimental conditions. This table provides illustrative data from different studies and should not be considered a direct head-to-head comparison.

| Parameter                                    | BAY 1129980 (Non-<br>cleavable Alkyl<br>Hydrazide-Auristatin)                | ADC with vc-MMAE<br>Linker  | ADC with SMCC-<br>DM1 Linker (T-DM1)                      |
|----------------------------------------------|------------------------------------------------------------------------------|-----------------------------|-----------------------------------------------------------|
| Tumor Model                                  | Efficacy                                                                     | Tumor Model                 | Efficacy                                                  |
| NCI-H292 (NSCLC<br>Xenograft)                | Dose-dependent<br>tumor growth<br>inhibition (MED of 1.9<br>mg/kg).[6]       | Various Xenograft<br>Models | Significant tumor regression reported in multiple models. |
| NSCLC PDX Models                             | Significant tumor<br>growth inhibition in<br>C4.4A-positive<br>models.[6][7] |                             |                                                           |
| ESCC, HNSCC,<br>Bladder Cancer PDX<br>Models | Tumor growth inhibition observed.[7]                                         | -                           |                                                           |

Table 3: In Vivo Efficacy of ADCs with Different Linkers Note: MED = Minimum Effective Dose. PDX = Patient-Derived Xenograft. Efficacy is highly model-dependent.

| Parameter | BAY 1129980 (Non-<br>cleavable Alkyl<br>Hydrazide-Auristatin)   | ADCs with MMAE payload                                                                            | ADCs with DM1<br>payload                            |
|-----------|-----------------------------------------------------------------|---------------------------------------------------------------------------------------------------|-----------------------------------------------------|
| Toxicity  | A repeated dosing was well tolerated in preclinical models.[12] | The Maximum Tolerated Dose (MTD) for DAR 4 MMAE ADCs is typically around 1.8 mg/kg in humans.[13] | The MTD for T-DM1 is<br>3.6 mg/kg every 3<br>weeks. |



Table 4: Toxicity Profile of ADCs with Different Payloads Note: DAR = Drug-to-Antibody Ratio. Toxicity is payload and dose-dependent.

# **Experimental Protocols**

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linkers.

## In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, predicting its potential for premature payload release.

#### Protocol:

- Incubate the ADC (e.g., 100 μg/mL) in human, rat, or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
- At each time point, precipitate plasma proteins using acetonitrile.
- Centrifuge to pellet the precipitated proteins.
- Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.
- Quantify the amount of released payload at each time point and express it as a percentage
  of the total conjugated payload at time zero.

## In Vitro Bystander Killing Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

#### Protocol:

 Co-culture antigen-positive (target) cells and antigen-negative (bystander) cells at a defined ratio. The bystander cells are typically labeled with a fluorescent marker (e.g., GFP) for easy identification.



- Treat the co-culture with the ADC at various concentrations for a specified duration (e.g., 72-120 hours).
- Use high-content imaging or flow cytometry to quantify the viability of both the target and bystander cell populations.
- A significant reduction in the viability of the bystander cells in the presence of the ADC and target cells, compared to controls, indicates a bystander effect.

## In Vivo Efficacy Study in Xenograft Models

This study evaluates the anti-tumor activity of the ADC in a living organism.

#### Protocol:

- Implant human tumor cells (cell lines or patient-derived xenografts) subcutaneously or orthotopically into immunodeficient mice.
- Once tumors reach a palpable size, randomize the animals into treatment and control groups.
- Administer the ADC, a control ADC, and a vehicle control intravenously at specified doses and schedules.
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
- Calculate tumor growth inhibition (TGI) to assess efficacy.

# Mandatory Visualizations Signaling Pathway of Auristatin Payload





Click to download full resolution via product page

Caption: Mechanism of action of the auristatin payload.

# **Experimental Workflow for ADC Plasma Stability Assay**





Click to download full resolution via product page

Caption: Workflow for in vitro ADC plasma stability assay.

## **Logical Relationship of Linker Type to Bystander Effect**



Click to download full resolution via product page

Caption: Influence of linker type on the bystander effect.

### Conclusion

The non-cleavable alkyl hydrazide linker of BAY 1129980 represents a strategic choice for maximizing plasma stability and minimizing off-target toxicity, a characteristic feature of non-cleavable linkers.[4][5] This approach is particularly advantageous for highly potent payloads like auristatins, where premature release can lead to significant side effects. However, the trade-off for this enhanced stability is the absence of a bystander effect, which can be beneficial for treating heterogeneous tumors.[9] In contrast, cleavable linkers, such as the vc linker, can induce a potent bystander effect but may exhibit lower plasma stability.[2][9]

The preclinical data for BAY 1129980 demonstrates potent and selective anti-tumor activity in various cancer models, supporting the viability of its linker-payload combination.[6][7] The



ultimate selection of a linker technology is a multifaceted decision that must consider the specific target antigen, the tumor microenvironment, the nature of the payload, and the desired therapeutic window. This comparative analysis provides a framework for researchers and drug developers to make informed decisions in the design of next-generation ADCs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Noncleavable Linkers Creative Biolabs [creativebiolabs.net]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody—Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates -PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of BAY 1135626's Linker Technology in Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15603177#comparative-analysis-of-bay-1135626-with-other-adc-linkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com